Benzyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Benzyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative synthesized via the Hantzsch reaction, a well-established method for constructing nitrogen-containing heterocycles . Its core structure comprises a partially saturated quinoline ring system with ester and aryl substituents. Such compounds are pharmacologically significant, exhibiting calcium channel modulation, antimicrobial, and antioxidant activities .
Properties
IUPAC Name |
benzyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO3/c1-17-10-12-20(13-11-17)24-23(26(30)31-16-19-8-6-5-7-9-19)18(2)28-21-14-27(3,4)15-22(29)25(21)24/h5-13,24,28H,14-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNNFEGXISXYNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
- Core Conformation: The hexahydroquinoline ring adopts a puckered conformation, analyzed via Cremer-Pople parameters . Substituents at position 4 alter planarity; for example, bulky groups like 3,4-dimethoxyphenyl increase torsional strain .
- Hydrogen Bonding : The target compound’s benzyl ester participates in weak C–H···O interactions, whereas fluorinated derivatives form stronger O–H···F bonds (ρ = 0.02–0.04 a.u.), affecting solubility .
- Crystal Packing : Ethyl ester analogs (e.g., Ethyl 2,7,7-trimethyl-4-phenyl-...) form hydrogen-bonded chains (C=O···H–N), whereas benzyl derivatives exhibit π-π stacking due to aromatic substituents .
Physicochemical Properties
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